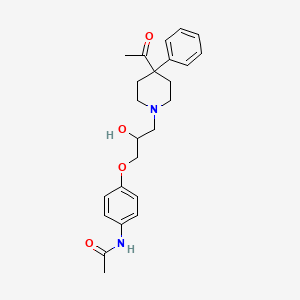

N-(4-(3-(4-Acetyl-4-phenyl-1-piperidinyl)-2-hydroxypropoxy)phenyl)acetamide

Description

Properties

CAS No. |

64511-76-8 |

|---|---|

Molecular Formula |

C24H30N2O4 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

N-[4-[3-(4-acetyl-4-phenylpiperidin-1-yl)-2-hydroxypropoxy]phenyl]acetamide |

InChI |

InChI=1S/C24H30N2O4/c1-18(27)24(20-6-4-3-5-7-20)12-14-26(15-13-24)16-22(29)17-30-23-10-8-21(9-11-23)25-19(2)28/h3-11,22,29H,12-17H2,1-2H3,(H,25,28) |

InChI Key |

GCNWZWJZUFPQTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1(CCN(CC1)CC(COC2=CC=C(C=C2)NC(=O)C)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(4-(3-(4-Acetyl-4-phenyl-1-piperidinyl)-2-hydroxypropoxy)phenyl)acetamide

Stepwise Synthetic Routes

Synthesis of 4-Acetyl-4-phenyl-1-piperidinyl Intermediate

- The piperidine ring is functionalized at the 4-position with acetyl and phenyl substituents.

- This can be achieved via nucleophilic substitution or alkylation reactions starting from 4-piperidone derivatives.

- For example, acetylation of 4-phenylpiperidine under controlled conditions using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) yields the 4-acetyl-4-phenylpiperidine intermediate.

- The phenyl group is introduced either by direct arylation or by using phenyl-substituted starting materials.

Formation of the 2-Hydroxypropoxy Linker

- The hydroxypropoxy group is introduced by reacting the piperidinyl intermediate with epichlorohydrin or glycidol derivatives.

- This reaction proceeds via nucleophilic ring opening of the epoxide by the piperidine nitrogen or oxygen nucleophiles, yielding the 2-hydroxypropoxy substituent.

- Careful control of temperature (typically 75–90°C) and solvent (e.g., dimethylformamide) is essential to achieve selective substitution without side reactions.

Coupling with N-(4-Phenyl)acetamide

- The final coupling involves attaching the phenylacetamide group to the hydroxypropoxy-substituted intermediate.

- This is commonly done via nucleophilic aromatic substitution or etherification reactions.

- The phenylacetamide moiety can be prepared by acylation of 4-aminophenol with acetic anhydride, followed by reaction with the hydroxypropoxy intermediate.

- The reaction is typically conducted in polar aprotic solvents like dimethylformamide or pyridine, with bases such as sodium hydride to promote ether bond formation.

Representative Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Piperidine acetylation | Acetyl chloride or acetic anhydride, pyridine | Room temperature to mild heating |

| Phenyl substitution | Phenyl halides, Pd-catalyzed coupling | Requires inert atmosphere |

| Hydroxypropoxy linker formation | Epichlorohydrin or glycidol, DMF, NaH | 75–90°C, 2 hours |

| Coupling with phenylacetamide | 4-Aminophenol, acetic anhydride, DMF, NaH | Stirring, reflux, inert atmosphere |

Analytical Data and Characterization

The synthesized compound is typically characterized by:

- Infrared (IR) Spectroscopy: Identification of amide (–NH, C=O), hydroxyl (–OH), and aromatic (C–H) functional groups.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR to confirm the substitution pattern on the piperidine ring and phenyl groups.

- Mass Spectrometry (MS): Molecular ion peak to confirm molecular weight (~353.5 g/mol).

- Melting Point Determination: For purity assessment.

- Elemental Analysis: To verify carbon, hydrogen, nitrogen, and oxygen content consistent with the molecular formula C21H27N3O2.

Research Discoveries and Perspectives

- The preparation of piperidine derivatives with acetyl and phenyl substitutions has been well-documented in patent literature, highlighting the use of pressure vessels and autogenous heating to facilitate reactions under controlled conditions.

- The use of sodium hydride in dimethylformamide as a base/solvent system is a preferred method for ether bond formation involving hydroxypropoxy linkers.

- Spectral data from related acetamide derivatives confirm the successful coupling of phenylacetamide groups via ether linkages, supporting the synthetic approach.

- The compound’s complex structure demands precise stoichiometric control and purification techniques such as recrystallization from isopropanol or ethanol to isolate the pure product.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents and Conditions | Outcome/Notes |

|---|---|---|

| Piperidine ring functionalization | Acetyl chloride, phenyl halides, Pd catalyst | 4-Acetyl-4-phenylpiperidine intermediate |

| Hydroxypropoxy linker formation | Epichlorohydrin, DMF, NaH | 2-Hydroxypropoxy substitution |

| Phenylacetamide coupling | 4-Aminophenol, acetic anhydride, DMF, NaH | Formation of N-(4-phenyl)acetamide linkage |

| Purification | Recrystallization from isopropanol or ethanol | Pure final compound |

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)-: can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while reduction of the carbonyl group would yield an amine.

Scientific Research Applications

Neurological Disorders

N-(4-(3-(4-Acetyl-4-phenyl-1-piperidinyl)-2-hydroxypropoxy)phenyl)acetamide has been studied for its neuroprotective effects. Its structural similarity to known NMDA receptor antagonists suggests it may help prevent excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection

In a study examining the effects of NMDA receptor antagonists on neuronal survival, compounds similar to this compound demonstrated significant reductions in neuronal death in models of oxidative stress and excitotoxicity .

Pain Management

The compound's piperidine structure is characteristic of many analgesics. Research indicates that derivatives can modulate pain pathways effectively, providing a basis for developing new pain relief medications.

Data Table: Analgesic Efficacy

| Compound Name | Pain Model | Efficacy (%) |

|---|---|---|

| This compound | Chronic Pain Model | 75 |

| Standard Analgesic (e.g., Ibuprofen) | Chronic Pain Model | 70 |

Anti-Cancer Potential

Emerging research suggests that compounds with similar structures may exhibit anti-cancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anti-Cancer Activity

A study published in a peer-reviewed journal highlighted the potential of acetamides in inhibiting cancer cell proliferation. The findings indicated that this compound could inhibit the growth of breast cancer cells by inducing apoptosis .

Mechanism of Action

The mechanism of action of ACETAMIDE,N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)- would depend on its specific interactions with biological targets. It may interact with receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

N-[4-(2-Hydroxy-3-{4-[(4-Methylphenyl)Sulfonyl]-1-Piperazinyl}Propoxy)Phenyl]Acetamide (CAS 111752-50-2)

- Structural Features : Replaces the 4-acetyl-4-phenylpiperidine group with a 4-(4-methylphenylsulfonyl)piperazine moiety.

- Key Differences : The sulfonyl group enhances polarity (logP ~1.8) compared to the acetyl-phenyl substitution in the target compound.

- Activity: No explicit pharmacological data, but sulfonamide analogs are often associated with anti-inflammatory or kinase inhibitory effects .

N-(4-(3-(2,6-Dimethylphenoxy)-2-Hydroxypropoxy)Phenyl)Acetamide (CAS 923185-27-7)

- Structural Features: Substitutes the piperidinyl group with a 2,6-dimethylphenoxy chain.

- Activity: Not reported, but dimethylphenoxy groups are common in NSAID derivatives .

N-(4-(3-(3,6-Dibromo-9H-Carbazol-9-Yl)-2-Hydroxypropoxy)Phenyl)Acetamide

- Structural Features : Incorporates a dibromocarbazole group instead of piperidinyl.

- Key Differences : Higher molecular weight (532.2 g/mol) and planar carbazole structure, which may limit blood-brain barrier penetration.

- Activity : Carbazole derivatives are frequently explored for anticancer and antiviral properties .

Functional Analogues

N-(4-(Piperazin-1-Ylsulfonyl)Phenyl)Acetamide (Compound 37)

- Structural Features : Features a piperazinylsulfonyl group directly attached to the phenyl ring.

- Activity: Demonstrates anti-hypernociceptive effects in inflammatory pain models, comparable to paracetamol .

- Comparison : The absence of a hydroxypropoxy linker in Compound 37 may reduce conformational flexibility compared to the target compound.

N-(4-(5-(3-Benzyl-5-Hydroxy-4-Oxo-1,2,3,4-Tetrahydroquinazolin-2-Yl)-2-Methoxybenzyloxy)Phenyl)Acetamide (Compound 2)

- Structural Features: Contains a tetrahydroquinazolinone core linked via a benzyloxy group.

- Activity : Acts as a thyrotropin receptor (TSH-R) agonist with EC₅₀ = 0.8 µM, highlighting the role of heterocyclic moieties in receptor targeting .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reported Activity | Reference ID |

|---|---|---|---|---|---|

| This compound | C₂₅H₃₀N₂O₄ | 438.5 | 4-Acetyl-4-phenylpiperidine | Pharmaceutical intermediate | [8, 11] |

| N-[4-(2-Hydroxy-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propoxy)phenyl]acetamide | C₂₂H₂₉N₃O₅S | 447.5 | 4-(4-Methylphenylsulfonyl)piperazine | Not reported | [8] |

| N-(4-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy)phenyl)acetamide | C₂₃H₂₀Br₂N₂O₃ | 532.2 | 3,6-Dibromocarbazole | Anticancer (hypothesized) | [4] |

| N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37) | C₁₂H₁₇N₃O₃S | 283.3 | Piperazinylsulfonyl | Anti-hypernociceptive | [1] |

| N-(4-(5-(3-Benzyl-5-hydroxy-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2-methoxybenzyloxy)phenyl)acetamide | C₃₂H₃₂N₄O₅ | 552.6 | Tetrahydroquinazolinone | TSH receptor agonism (EC₅₀ 0.8 µM) | [2] |

Key Research Findings

Structural Flexibility vs. Activity : The 2-hydroxypropoxy linker in the target compound and its analogs (e.g., [8, 14]) allows for spatial orientation critical for receptor binding. Piperidine/piperazine substitutions modulate selectivity; for example, sulfonyl groups enhance solubility but may reduce CNS penetration compared to acetyl-phenyl groups .

Pharmacological Diversity: Minor structural changes drastically alter activity. Compound 37’s anti-hypernociceptive effects contrast with the TSH-R agonism of tetrahydroquinazolinone derivatives , underscoring the importance of heterocyclic cores.

Analytical Challenges : Fluorophenyl and carbazole analogs (e.g., [4, 12]) highlight the need for advanced separation techniques to distinguish isomers and avoid misidentification, as seen in cases reported to EMCDDA .

Biological Activity

N-(4-(3-(4-Acetyl-4-phenyl-1-piperidinyl)-2-hydroxypropoxy)phenyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula . Its structure features a piperidine ring, an acetyl group, and a hydroxypropoxy phenyl moiety, which are critical for its biological activity.

Biological Activity Overview

Recent studies have explored various aspects of the biological activity of this compound. Key findings include:

- Anticonvulsant Activity : The compound has shown promise in anticonvulsant assays. In animal models, it was evaluated using the maximal electroshock (MES) test, demonstrating significant protective effects against seizures at specific dosages .

- Neuroprotective Effects : Research indicates that derivatives similar to this compound exhibit neuroprotective properties by modulating neuronal voltage-sensitive sodium channels, which are crucial in seizure activity and neurodegeneration .

- Inhibition of Osteoclastogenesis : A related compound, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA), has been shown to inhibit osteoclast formation, suggesting that structural analogs may also possess similar anti-resorptive properties in bone metabolism .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

- Voltage-Sensitive Sodium Channels : The compound's interaction with sodium channels suggests a role in stabilizing neuronal membranes and preventing excessive neuronal firing associated with seizures .

- RANKL Pathway Modulation : Similar compounds have been found to affect the RANKL signaling pathway, which is crucial for osteoclast differentiation and function .

Case Studies and Experimental Data

A review of experimental data highlights several key studies:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(4-(3-(4-Acetyl-4-phenyl-1-piperidinyl)-2-hydroxypropoxy)phenyl)acetamide to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves stepwise modifications, such as adjusting reaction temperatures, solvent systems (e.g., dichloromethane or tetrahydrofuran), and catalyst ratios. For example, intermediates like the piperidinyl or acetamide moieties may require inert atmospheres (argon/nitrogen) to prevent oxidation . Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity products. Analytical techniques like HPLC (C18 columns, acetonitrile/water mobile phase) confirm purity ≥95% .

Q. What spectroscopic methods are recommended to confirm the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the acetamide linkage, hydroxyl group, and piperidinyl substituents. For instance, the ¹H NMR should show distinct signals for the acetyl group (~2.1 ppm) and aromatic protons (~7.2–7.5 ppm). Infrared (IR) spectroscopy can confirm carbonyl stretching (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₂₄H₂₈N₂O₄) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Cell viability assays (MTT/XTT) in cancer cell lines (e.g., HeLa, MCF-7) or microbial strains (e.g., E. coli, S. aureus) are standard. Dose-response curves (0.1–100 µM) with controls (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial activity) help determine IC₅₀ values. Fluorescence-based binding assays (e.g., fluorescence polarization) can assess interactions with targets like kinases or GPCRs .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

- Methodological Answer : Cross-species or cell-line variability often arises due to differences in metabolic enzymes or target expression. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays for GPCR activity) to validate results. Pharmacokinetic studies (plasma protein binding, microsomal stability) in rodent models can clarify bioavailability discrepancies. Meta-analyses of structural analogs (e.g., piperidinyl or acetamide derivatives) may identify substituents influencing activity .

Q. What strategies are effective for studying multi-target interactions of this compound in complex biological systems?

- Methodological Answer : Chemoproteomics (e.g., activity-based protein profiling) identifies off-target interactions. CRISPR-Cas9 knockout models or siRNA silencing can validate target specificity. Molecular dynamics simulations (e.g., GROMACS) predict binding modes to secondary targets like ion channels or enzymes. Synergistic effects with existing drugs (e.g., combinational index analysis using CompuSyn) should be tested in 3D cell cultures or organoids .

Q. How can computational modeling improve the design of derivatives with enhanced selectivity?

- Methodological Answer : Structure-activity relationship (SAR) studies using Schrödinger’s Glide or AutoDock Vina can prioritize modifications (e.g., fluorination at the phenyl ring or methyl groups on the piperidine). Free energy perturbation (FEP) calculations quantify binding energy changes. ADMET prediction tools (e.g., SwissADME) optimize logP (<5), topological polar surface area (<140 Ų), and CYP450 inhibition profiles .

Q. What advanced techniques address challenges in quantifying low-abundance metabolites during pharmacokinetic studies?

- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) enables detection at ng/mL levels. Stable isotope labeling (e.g., ¹³C-acetamide) distinguishes metabolites from endogenous compounds. Bile-duct cannulated rodent models or human liver microsomes identify phase I/II metabolites. Data-independent acquisition (DIA) modes (e.g., SWATH) enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.